molecular formula C17H18F2N4O B2836174 2,6-difluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide CAS No. 1797719-99-3

2,6-difluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide

Cat. No.: B2836174
CAS No.: 1797719-99-3
M. Wt: 332.355
InChI Key: LGWMDYRFGPTXAO-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of fluorine atoms at the 2 and 6 positions of the benzamide ring, a pyrrolidinyl group attached to a pyrimidine ring, and a methyl group at the 6 position of the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 2,6-difluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the pyrrolidinyl group, and the attachment of the benzamide moiety. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the pyrimidine ring.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the pyrimidine derivative with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2,6-difluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols or amines.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).

Scientific Research Applications

2,6-difluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

2,6-difluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide can be compared with other similar compounds, such as:

    2,6-difluorobenzamide: Lacks the pyrimidine and pyrrolidinyl groups, resulting in different chemical and biological properties.

    N-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide: Lacks the fluorine atoms, which may affect its reactivity and interaction with molecular targets.

    6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide: Lacks the fluorine atoms and the benzamide moiety, leading to different chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2,6-difluoro-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O/c1-11-9-12(22-17(21-11)23-7-2-3-8-23)10-20-16(24)15-13(18)5-4-6-14(15)19/h4-6,9H,2-3,7-8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWMDYRFGPTXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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